

Technical Guide: Experimental Data on 3,5-Dibromobenzyl Alcohol (CAS 145691-59-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromobenzyl alcohol

Cat. No.: B136262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available experimental data for the chemical compound **3,5-Dibromobenzyl alcohol**, identified by CAS number 145691-59-4. While direct and extensive biological data on this specific molecule is limited in publicly accessible literature, this document consolidates its known applications in chemical synthesis and discusses the biological activities of its derivatives. A significant focus is placed on a potential mechanism of action related to mitochondrial toxicity, as suggested by studies on structurally similar compounds.

Chemical Properties

Property	Value
CAS Number	145691-59-4
Molecular Formula	C ₇ H ₆ Br ₂ O
Molecular Weight	265.93 g/mol
IUPAC Name	(3,5-dibromophenyl)methanol
Physical Form	Solid
Purity	Typically available at ≥95%

Experimental Protocols in Chemical Synthesis

3,5-Dibromobenzyl alcohol is primarily utilized as a precursor and intermediate in the synthesis of more complex molecules. The following sections detail key experimental protocols where this compound is a starting material.

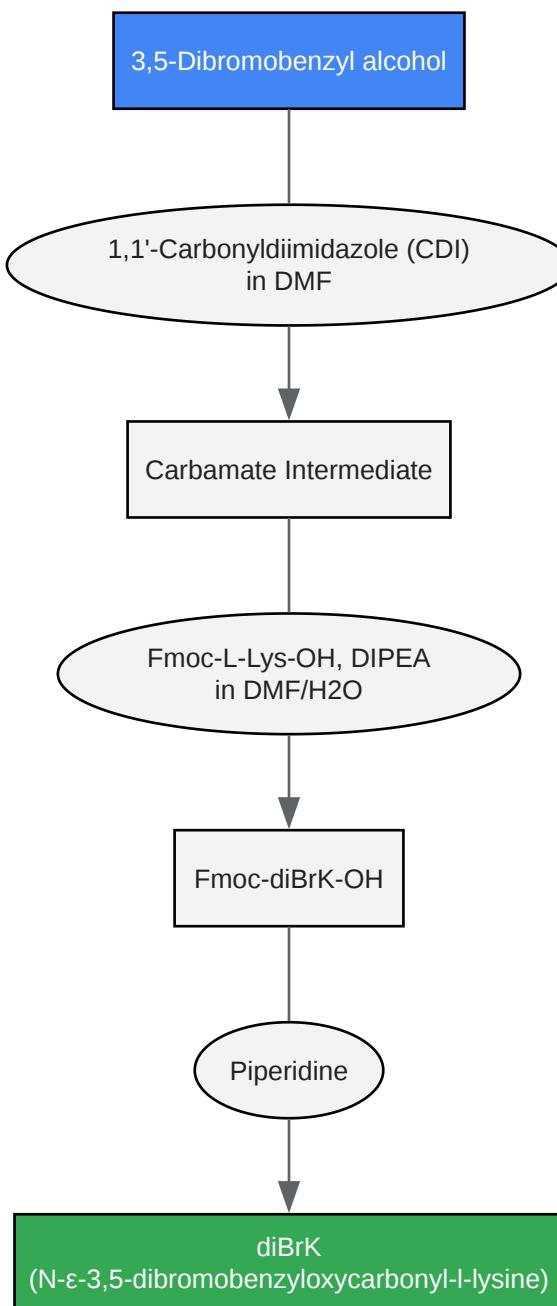
Synthesis of Bromhexine Derivatives

3,5-Dibromobenzyl alcohol is a key intermediate in the synthesis of Bromhexine and its derivatives, which are recognized for their mucolytic, antiviral, and antioxidant properties.

Experimental Workflow: Synthesis of Bromhexine Intermediate

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 2-Amino-3,5-dibromobenzaldehyde to a key Bromhexine intermediate.


Protocol:

- Reduction to 2-Amino-**3,5-dibromobenzyl alcohol**: 2-Amino-3,5-dibromobenzaldehyde is dissolved in absolute ethanol. Sodium borohydride is added in portions while maintaining the temperature below 30°C. The mixture is stirred at room temperature for one hour, followed by pH adjustment to 6-7 with hydrochloric acid. The resulting solid is filtered and the filter cake is dissolved in tetrahydrofuran (THF).
- Chlorination: The THF solution containing 2-amino-**3,5-dibromobenzyl alcohol** is added dropwise to a solution of thionyl chloride in THF, keeping the temperature below 30°C to yield 2-amino-3,5-dibromobenzyl chloride.

Synthesis of a Noncanonical Amino Acid (diBrK)

3,5-Dibromobenzyl alcohol has been used to synthesize N-ε-3,5-dibromobenzylloxycarbonyl-l-lysine (diBrK), a noncanonical amino acid used as a probe in structural biology.

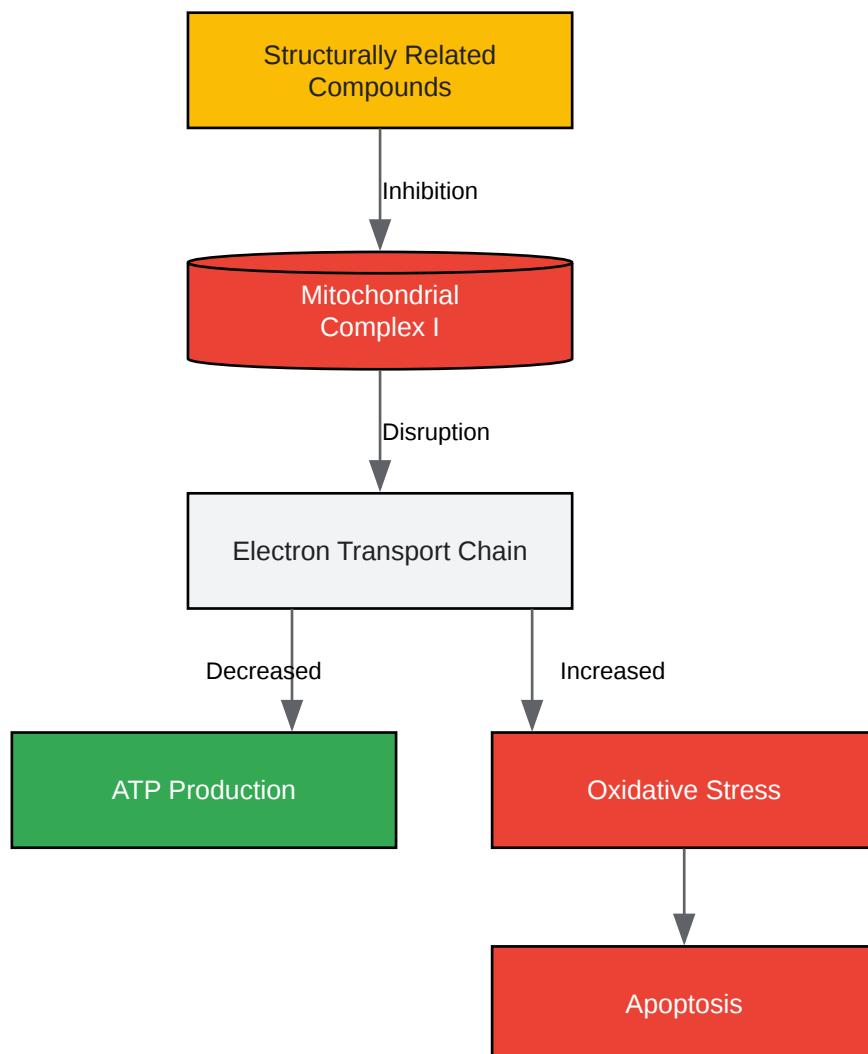
Experimental Workflow: Synthesis of diBrK

[Click to download full resolution via product page](#)

Caption: A one-pot synthesis of the noncanonical amino acid diBrK.

Protocol:

- Activation: **3,5-dibromobenzyl alcohol** is dissolved in dimethylformamide (DMF) and activated with 1,1'-carbonyldiimidazole (CDI).
- Coupling: The resulting carbamate is coupled with Fmoc-L-Lys-OH in the presence of diisopropylethylamine (DIPEA) in a DMF/water mixture.
- Deprotection: The Fmoc protecting group is removed using piperidine to yield the final diBrK product.


Biological Activity and Potential Signaling Pathway Involvement

Direct experimental data on the biological activity of **3,5-Dibromobenzyl alcohol** is not readily available in the scientific literature. However, a study on the anti-cancer drug mubritinib and its analogs, which utilizes **3,5-Dibromobenzyl alcohol** as a synthetic precursor, has identified a "toxicophore" that suggests a potential mechanism of action involving mitochondrial toxicity.

Mitochondrial Respiratory Complex I Inhibition

Research has indicated that certain chemical motifs can lead to off-target inhibition of mitochondrial respiratory complex I.^[1] While not directly tested on **3,5-Dibromobenzyl alcohol**, the synthesis of various analogs using this compound to probe structure-activity relationships suggests that this structural backbone is relevant to the observed mitochondrial toxicity.^[1] Inhibition of complex I disrupts the electron transport chain, leading to decreased ATP production and increased oxidative stress.

Hypothesized Signaling Pathway of Structurally Related Compounds

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of mitochondrial toxicity by compounds structurally related to **3,5-Dibromobenzyl alcohol**.

Quantitative Data Summary

As of the latest literature review, there is no publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀) specifically for **3,5-Dibromobenzyl alcohol**. The table below summarizes the available information, which is primarily related to its use in synthesis.

Compound/Derivative	Application/Activity	Quantitative Data	Reference
3,5-Dibromobenzyl alcohol	Synthesis Intermediate	Not Available	[1]
Bromhexine Derivatives	Antiviral, Antioxidant	Not Available for parent	N/A
Mubritinib Analogs	Mitochondrial Complex I Inhibition	Varies with analog structure	[1]

Conclusion

3,5-Dibromobenzyl alcohol (CAS 145691-59-4) is a valuable chemical intermediate, with detailed protocols available for its use in the synthesis of various biologically active compounds. While direct experimental data on its own biological effects are scarce, research on structurally related molecules suggests a potential for mitochondrial toxicity through the inhibition of respiratory complex I. This technical guide serves as a resource for researchers, highlighting the known synthetic utility and pointing towards a potential, yet unconfirmed, area of biological activity that warrants further investigation. Professionals in drug development should consider the potential for mitochondrial effects when designing molecules that incorporate this structural motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Experimental Data on 3,5-Dibromobenzyl Alcohol (CAS 145691-59-4)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b136262#cas-number-145691-59-4-experimental-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com